molecular formula C18H27N3O5S B2773469 N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 896292-05-0

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2773469
CAS No.: 896292-05-0
M. Wt: 397.49
InChI Key: UHDRAKZKULURQR-UHFFFAOYSA-N
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Description

N'-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic organic compound provided for research use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. The molecular structure of this compound features a pyrrolidine ring—a common feature in many pharmacologically active molecules—which is substituted with a 4-methoxybenzenesulfonyl group. Such sulfonamide derivatives are frequently explored in medicinal chemistry for their potential to modulate biological targets . The structure is further functionalized with an ethanediamide (oxalamide) linker and a 2-methylpropyl (isobutyl) group. This specific arrangement of functional groups suggests potential application as a building block in the development of protein-protein interaction (PPI) inhibitors . Researchers may investigate this compound for its utility in designing molecules that target complex biological pathways, such as the Keap1-Nrf2 pathway, which is a promising target for oxidative stress-related diseases . Its physicochemical properties may also make it a candidate for use with strong solubilizing agents like N-methyl-2-pyrrolidone (NMP) in formulation studies . As with all research chemicals, proper handling procedures should be followed.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-14-5-4-10-21(14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDRAKZKULURQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Metalloproteases

One of the primary applications of this compound is its role as an inhibitor of metalloproteases, particularly zinc-dependent proteases. Metalloproteases are crucial in various physiological processes, including extracellular matrix remodeling and cell signaling. Inhibiting these enzymes can be beneficial in treating conditions such as:

  • Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia. By inhibiting metalloprotease activity, it may help alleviate symptoms and improve cardiac function .
  • Cancer Therapy : Given the role of metalloproteases in tumor progression and metastasis, this compound could serve as a cytostatic agent, potentially inhibiting tumor growth and spread .

1.2 Neuroprotective Effects

Research indicates that compounds like N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide may provide cerebroprotective effects. This is particularly relevant in conditions such as:

  • Cerebral Ischemia : The compound's ability to inhibit metalloproteases may protect neuronal tissues during ischemic events, reducing damage and improving recovery outcomes .
  • Neurodegenerative Disorders : Its neuroprotective properties could also have implications for diseases like Alzheimer's or Parkinson's, where oxidative stress and inflammation play critical roles .

Biochemical Interactions

2.1 Binding Affinity Studies

Studies have mapped the binding sites of various nonpeptide antagonists, including those similar to this compound. Understanding these interactions is vital for optimizing drug design and enhancing efficacy against specific targets, such as endothelin-converting enzymes involved in vascular regulation .

2.2 Structure-Activity Relationship (SAR)

The compound's structure allows for modifications that can enhance its biological activity or selectivity for specific metalloprotease isoforms. This SAR approach is essential in drug development, enabling researchers to design more effective inhibitors with fewer side effects .

Therapeutic Implications

3.1 Treatment of Vascular Disorders

The inhibition of metalloproteases by this compound suggests its utility in treating various vascular disorders. Conditions like pulmonary hypertension and renal insufficiency could benefit from its vasodilatory effects mediated through metalloprotease inhibition .

3.2 Ophthalmological Applications

Given the role of metalloproteases in ocular diseases, such as glaucoma, the compound may also find applications in ophthalmology. Its potential to inhibit pathological remodeling of ocular tissues could lead to new therapeutic strategies for managing eye diseases .

Mechanism of Action

The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Biological Activity

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group, which is known to influence its biological interactions. The presence of the sulfonyl moiety enhances solubility and may affect the binding affinity to various biological targets.

Research indicates that compounds similar to this compound may interact with tubulin, a key protein involved in cell division. These interactions can lead to:

  • Inhibition of Tubulin Polymerization : This disrupts the dynamic process of microtubule formation, leading to cell cycle arrest at the G(2)/M phase.
  • Induction of Apoptosis : By interfering with microtubule dynamics, these compounds can trigger programmed cell death in cancer cells.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their potential therapeutic effects:

  • In Vitro Studies :
    • Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, SMART compounds demonstrated potent inhibition of cell growth in both parental and multidrug-resistant (MDR) cancer cells, suggesting their ability to overcome drug resistance mechanisms .
  • In Vivo Efficacy :
    • In animal models, certain derivatives exhibited promising antitumor activity. For example, treatments led to tumor growth inhibition percentages (T/C values) ranging from 4% to 30% in xenograft models such as prostate and melanoma cancers .
  • Mechanistic Insights :
    • The binding affinity of these compounds to the colchicine-binding site on tubulin was confirmed through various assays, indicating a direct mechanism of action that could be leveraged for therapeutic purposes .

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of a series of methoxybenzoyl derivatives, including those structurally related to this compound. Results showed that these compounds could effectively inhibit tumor growth in vivo without significant neurotoxicity, highlighting their potential as safer alternatives to existing chemotherapeutics .

Case Study 2: Overcoming Drug Resistance

Another research focused on the ability of SMART compounds to counteract P-glycoprotein-mediated drug resistance in cancer cells. The results indicated that these compounds maintained their cytotoxic efficacy even in MDR cell lines, suggesting a novel approach for treating resistant cancers .

Summary Table of Biological Activities

Activity Description Reference
Inhibition of Tubulin PolymerizationDisrupts microtubule dynamics leading to cell cycle arrest
Induction of ApoptosisTriggers programmed cell death in cancer cells
Antitumor EfficacySignificant tumor growth inhibition in xenograft models
Overcoming Drug ResistanceEffective against MDR cancer cells

Q & A

Q. What analytical techniques are critical for confirming the structure and purity of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of functional groups (e.g., sulfonyl, pyrrolidine, and ethanediamide moieties). For example, the sulfonyl group typically shows deshielded protons in the 7–8 ppm range in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak at m/z 431.5 (molecular weight) and fragmentation patterns consistent with the sulfonamide and pyrrolidine groups .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides bond lengths, angles, and stereochemical confirmation. Computational chemistry (e.g., DFT) can supplement structural validation if crystallographic data are unavailable .

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-Step Synthesis :
    • Sulfonylation of Pyrrolidine : React pyrrolidine with 4-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base (e.g., triethylamine) to form 1-(4-methoxybenzenesulfonyl)pyrrolidine .
    • Methylation and Amidation : Introduce the ethanediamide moiety via coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DMSO) at 50–60°C. Optimize yield by adjusting stoichiometry and reaction time .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve ≥95% purity .

Q. What functional groups in this compound suggest potential biological activity?

Methodological Answer:

  • Sulfonamide Group : Known to interact with enzymes (e.g., carbonic anhydrase) and receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions .
  • Pyrrolidine Ring : Enhances membrane permeability and can act as a bioisostere for peptide bonds, enabling protease resistance .
  • Ethanediamide Backbone : Provides rigidity and stabilizes interactions with target proteins through hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like sulfotransferases or kinases. Focus on the sulfonamide’s affinity for catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K). Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
  • SAR Studies : Compare with analogs (e.g., N'-benzyl derivatives) to identify critical substituents for activity. Modify the methoxy group to test electronic effects on binding .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Dose-Response Replication : Conduct assays (e.g., IC₅₀ determination) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation in certain models .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .

Q. What experimental design strategies are recommended for in vivo toxicity studies?

Methodological Answer:

  • Rodent Models : Use randomized block designs with split-plot arrangements (e.g., dose as main plot, administration route as subplot) to control variability .
  • Endpoint Selection : Measure biomarkers (ALT, AST for hepatotoxicity; BUN for nephrotoxicity) and histopathology at 24 h and 7 days post-administration .
  • PK/PD Integration : Collect plasma samples at t = 0, 1, 4, 8, 24 h to correlate exposure (AUC) with adverse effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and formulation stability?

Methodological Answer:

  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (PEG-400, cyclodextrins). Note that sulfonamides often exhibit pH-dependent solubility .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways. Use HPLC-MS to characterize degradation products .
  • Excipient Compatibility : Screen with mannitol, PVP, and surfactants (Polysorbate 80) to stabilize lyophilized formulations .

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